5,6-Diamino-1,3-dimethyl-2,4-pyrimidinedione; 5,6-Diamino-1,3-dimethyluracil
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Overview
Description
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features two amino groups at positions 5 and 6, and two methyl groups at positions 1 and 3 on the pyrimidine ring, along with two keto groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with cyanoacetamide in the presence of a base, followed by cyclization and subsequent reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-1,3-dipropyluracil
- 5,6-Diamino-1,3-dimethyluracil
- 5,6-Diamino-1,3-diethyluracil
Uniqueness
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C6H11N4O2+ |
---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
(5-amino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h3,8H,7H2,1-2H3/p+1 |
InChI Key |
LBUNLNCSEJXOIL-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=[NH2+])C(C(=O)N(C1=O)C)N |
Origin of Product |
United States |
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